![molecular formula C7H7N3O2S B2481812 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide CAS No. 1928780-66-8](/img/structure/B2481812.png)
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is a heterocyclic compound featuring a fused pyrrole-pyridine core with a sulfonamide (-SO₂NH₂) substituent at the 3-position.
Preparation Methods
Halogenation Followed by Nucleophilic Substitution
A widely adopted strategy involves introducing a halogen atom at the C3 position of the pyrrolopyridine scaffold, followed by displacement with a sulfonamide nucleophile.
Synthesis of 3-Chloro-1H-pyrrolo[2,3-b]pyridine
The precursor 3-chloro-1H-pyrrolo[2,3-b]pyridine can be synthesized via directed halogenation. In a representative procedure, 1H-pyrrolo[2,3-b]pyridine is treated with N-chlorosuccinimide (NCS) in the presence of a Lewis acid such as FeCl₃ at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the C3 position due to the electron-rich nature of the pyrrole ring.
Directed Lithiation and Sulfonylation
Regioselective lithiation at C3 enables direct sulfonamide installation.
Protection of the Pyrrole Nitrogen
To prevent unwanted side reactions, the pyrrole nitrogen is protected with a triisopropylsilyl (TIPS) group. Treatment of 1H-pyrrolo[2,3-b]pyridine with TIPSCl and NaH in DMF at 0°C affords the TIPS-protected derivative.
Lithiation and Electrophilic Quenching
The protected intermediate undergoes lithiation at C3 using sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent quenching with sulfonyl chloride (RSO₂Cl) introduces the sulfonamide group. Deprotection with tetra-n-butylammonium fluoride (TBAF) yields the final product.
Key Reaction Steps:
- Protection : TIPSCl, NaH, DMF, 0°C, 1 h.
- Lithiation : sec-BuLi, THF, −78°C, 2 h.
- Sulfonylation : RSO₂Cl, −78°C to RT, 4 h.
- Deprotection : TBAF, THF, RT, 1 h.
Multi-Component Cyclization Strategies
One-pot syntheses offer streamlined access to the sulfonamide-functionalized core.
TFA-Catalyzed Cyclization
A three-component reaction involving 3-aminobenzenesulfonamide, pyruvic acid, and an aldehyde derivative (e.g., benzaldehyde) in ethanol with trifluoroacetic acid (TFA) catalysis forms the pyrrolo[2,3-b]pyridine ring. The sulfonamide group is incorporated directly at C3 during cyclization.
Reaction Conditions:
- Catalyst : TFA (20 μL/mmol).
- Temp : Reflux (78°C), 12 h.
- Yield : 70–80%.
Mechanistic Insights
The reaction proceeds via imine formation between the aldehyde and amine, followed by cyclocondensation with pyruvic acid. The sulfonamide group remains intact throughout the process, ensuring regioselectivity.
Functional Group Interconversion
Post-synthetic modification of pre-installed functional groups provides an alternative route.
Reductive Amination Followed by Sulfonylation
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, synthesized via Vilsmeier-Haack formylation, is converted to the corresponding amine through reductive amination (NaBH₃CN, NH₄OAc). Subsequent treatment with sulfonyl chloride (RSO₂Cl) in the presence of pyridine affords the sulfonamide derivative.
Optimization Data:
- Reduction : NaBH₃CN, MeOH, 25°C, 6 h (Yield: 90%).
- Sulfonylation : RSO₂Cl, pyridine, 0°C to RT, 8 h (Yield: 75%).
Comparative Analysis of Synthetic Routes
Table 2: Method Efficacy and Limitations
Method | Advantages | Limitations | Yield Range (%) |
---|---|---|---|
Halogenation-Substitution | High regioselectivity | Requires harsh conditions | 65–85 |
Directed Lithiation | Precise C3 functionalization | Multi-step protection/deprotection | 60–75 |
Multi-Component Cyclization | One-pot simplicity | Limited substrate scope | 70–80 |
Functional Group Interconversion | Flexible late-stage modification | Requires aldehyde precursor | 70–90 |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The pyrrolo[2,3-b]pyridine core undergoes electrophilic substitution primarily at the 3-position due to the activating nature of the pyrrole ring and the directing effects of the sulfonamide group.
Key Findings :
-
Reactivity follows the order: 3-position > 2-position due to resonance stabilization of intermediates .
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Di-substitution (e.g., di-3-bromo derivatives) is achievable under forcing conditions .
Oxidation Reactions
The sulfonamide group and aromatic system are susceptible to oxidation under controlled conditions.
Mechanistic Insight :
-
Sulfonamide oxidation proceeds via radical intermediates, yielding sulfonic acids.
-
Ring oxidation generates N-oxides, which can further react as electrophiles .
Nucleophilic Substitution and Condensation
The sulfonamide group and activated positions on the aromatic core participate in nucleophilic reactions.
Key Observations :
-
Mannich reactions introduce aminoalkyl groups at the 3-position .
-
Aldehyde condensation forms bis-heterocyclic methane bridges .
Cross-Coupling Reactions
Transition metal-catalyzed couplings enable functionalization of halogenated derivatives.
Applications :
-
Suzuki coupling installs aryl groups for enhanced biological activity .
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Sonogashira reactions introduce alkynyl spacers for further functionalization .
Functional Group Transformations
The sulfonamide group undergoes specific transformations while retaining the core structure.
Reaction Type | Reagents/Conditions | Products Formed | Reference |
---|---|---|---|
Sulfonamide Alkylation | R-X, K₂CO₃, DMF, 80°C | N-Alkylated sulfonamide derivatives | |
Hydrolysis | HCl/H₂O, reflux | 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid |
Notes :
-
Alkylation at the sulfonamide nitrogen requires strong bases to deprotonate the NH group.
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Acidic hydrolysis cleaves the sulfonamide to sulfonic acid.
Structural and Mechanistic Insights
Scientific Research Applications
Biological Activities
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide exhibits several notable biological activities:
- Kinase Inhibition : The compound has been identified as an inhibitor of several protein kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1) and RSK2 (ribosomal S6 kinase 2). These kinases are implicated in various cellular processes, including cell growth and survival, making them attractive targets for cancer therapy.
- Anticancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-468. It induces apoptosis through modulation of key signaling pathways associated with cell survival and death.
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by targeting AAK1 (AP2-associated kinase 1), which plays a role in the intracellular trafficking of viruses.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Construction of the Pyrrolo[2,3-b]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonamide Group : The sulfonamide moiety is introduced using sulfonyl chlorides in the presence of bases such as triethylamine.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound derivatives:
- Study on FGFR Inhibitors : A series of compounds were synthesized and evaluated for their inhibitory effects on FGFRs. Some derivatives exhibited IC50 values as low as 7 nM against FGFR1, demonstrating potent anticancer activity .
- Antitumor Efficacy Evaluation : In vivo studies using MDA-MB-468 xenograft models showed that certain derivatives could inhibit tumor growth by up to 54.6% .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: Compound 39 () features a pyrrolo[2,3-d]pyrimidine core, adding a nitrogen atom to the pyridine ring compared to the target compound. The target compound and analogs 21c () and the benzyl-sulfonamide derivative () retain the pyrrolo[2,3-b]pyridine core, emphasizing modular substitution patterns .
Synthetic Yields: Analogs like 21c and 21d () show moderate yields (20–44%), attributed to challenges in coupling ethynyl groups and purifying multi-substituted derivatives .
Spectroscopic Signatures :
- The NH proton in sulfonamide-containing analogs resonates near δ12.2–12.3 (DMSO-d₆), indicative of strong hydrogen bonding. In contrast, compound 39 () shows a broader NH signal (δ11.62), likely due to conformational flexibility in the piperidine-sulfonamide moiety .
Functional Implications
- Ethynyl-substituted analogs (e.g., 21c) may prioritize hydrophobic interactions .
- Synthetic Feasibility : High purity (95–98%) across analogs reflects optimized chromatographic protocols (e.g., silica gel flash column chromatography with dichloromethane/ethyl acetate gradients) .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by a fused pyrrole and pyridine ring system with a sulfonamide functional group. The sulfonamide moiety is significant for its biological activity, particularly in enzyme inhibition.
Synthesis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example, a common synthetic route includes the reaction of pyrrolo compounds with sulfonyl chlorides under basic conditions to yield the sulfonamide derivatives .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Research indicates that these compounds can inhibit various kinases, including SGK-1 and RSK2. SGK-1 is implicated in several cellular processes such as growth and survival, while RSK2 is involved in tumor progression .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Certain derivatives exhibit potent inhibitory activity against FGFRs, which are crucial in cancer biology. For instance, compound 4h demonstrated IC50 values of 7 nM against FGFR1 .
- Antiviral Activity : The compound has shown promise as an antiviral agent by targeting AAK1 kinase, which plays a role in the intracellular trafficking of viruses like dengue and Ebola .
Biological Activity and Therapeutic Applications
The biological activities of this compound derivatives have been evaluated in various studies:
Anticancer Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have been investigated for their anticancer properties:
- Cell Proliferation Inhibition : Compounds have been shown to inhibit the proliferation of breast cancer cell lines (e.g., MDA-MB-468) through RSK2 inhibition .
- Apoptosis Induction : Some derivatives induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death .
Table: Summary of Biological Activities
Case Studies
Several case studies highlight the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives:
- Study on FGFR Inhibitors :
- Antiviral Compound Evaluation :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide derivatives?
- Methodological Answer : The synthesis typically involves multi-step regioselective functionalization. For example:
- Halogenation : Use N-bromosuccinimide (NBS) or Balz-Schiemann reactions for regioselective halogenation at positions 4 or 5 .
- Cross-Coupling : Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents at position 3 or 5. Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH at 105°C are common conditions .
- Sulfonamide Formation : Reacting the pyrrolopyridine core with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .
Q. How are 1H-Pyrrolo[2,3-b]pyridine derivatives characterized for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, downfield shifts (~8.5–9.0 ppm) in ¹H NMR indicate aromatic protons near electron-withdrawing groups (e.g., sulfonamide) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ for C₂₃H₁₈N₂O₂ at 355.14409) .
- X-ray Crystallography : Used to resolve ambiguous regiochemistry in fused-ring systems .
Q. What common functional groups enhance the biological activity of this scaffold?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at position 4 improve kinase inhibition (e.g., FGFR1 IC₅₀ < 100 nM) by modulating electron density .
- Hydrogen-Bond Acceptors : Pyrimidinyl or carbonyl groups at position 3 enhance target binding via interactions with kinase hinge regions .
- Bulky Substituents : Aryl sulfonamides at position 1 improve selectivity by occupying hydrophobic pockets in enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for these derivatives?
- Methodological Answer : Contradictions often arise from divergent assay conditions or substituent electronic effects. Strategies include:
- Comparative Pharmacophore Mapping : Align substituent effects across homologs (e.g., 5-bromo vs. 4-chloro derivatives) to isolate electronic vs. steric contributions .
- Free-Wilson Analysis : Quantify the additive effects of substituents using regression models .
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiologically relevant environments .
Q. What methodological approaches optimize the selectivity of kinase inhibitors based on this scaffold?
- Methodological Answer :
- Cavity-Directed Modifications : Introduce methyl or trifluoromethyl groups at position 2 to exploit size differences in kinase ATP pockets (e.g., FGFR1 vs. VEGFR2) .
- Covalent Binding : Design acrylamide or α,β-unsaturated carbonyl substituents to target cysteine residues in specific kinases (e.g., JAK2) .
- Proteome-Wide Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify off-target effects and refine substituents .
Q. How can in vivo pharmacokinetic challenges be addressed for this compound derivatives?
- Methodological Answer :
- Prodrug Strategies : Mask polar sulfonamide groups with acetyl or dioxolane moieties to improve oral bioavailability .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methyl groups) to slow CYP450-mediated degradation .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged derivatives) to quantify brain penetration or tumor accumulation .
Q. Contradictions and Validation
Q. Why do certain 3,5-disubstituted derivatives show reduced activity despite favorable in silico predictions?
- Methodological Answer :
- Solubility Limitations : Highly lipophilic substituents (e.g., trityl groups) may reduce aqueous solubility, limiting cellular uptake. Measure logP and adjust with polar groups (e.g., morpholine) .
- Conformational Rigidity : Overly bulky groups (e.g., phenylsulfonyl) may restrict rotation, preventing optimal binding. Use molecular dynamics simulations to assess flexibility .
- Off-Target Binding : Validate specificity using CRISPR-engineered cell lines lacking the target kinase .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)(H2,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJDFHNLVCJEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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